An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological activities of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. This heterocyclic compound is of significant interest in medicinal chemistry and materials science due to its anti-inflammatory, antioxidant, and fluorescent properties. This document consolidates available data on its spectral characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential mechanisms of action, including its role in the NF-κB signaling pathway. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams.
Chemical and Physical Properties
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of 1,2-dihydroquinoline with a methoxy group at the 7-position and three methyl groups at the 2- and 4-positions.[1] Its chemical structure and key properties are summarized below.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO | [2][3][4] |
| Molecular Weight | 203.28 g/mol | [2][3][4] |
| Appearance | Beige to Very Dark Beige Solid | [3] |
| Melting Point | 67-69 °C | [3] |
| Boiling Point | 306 °C | [3] |
| Density | 0.986 g/cm³ | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| CAS Number | 1810-74-8 | [2][3][4] |
Spectral Data
Mass Spectrometry: A gas chromatography-mass spectrometry (GC-MS) analysis indicates a molecular ion peak (M+) consistent with the molecular weight of 203.28 g/mol .[5]
Note: Specific ¹H NMR, ¹³C NMR, and FT-IR spectral data for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline are not available in the cited search results. The following are predicted or generalized characteristics based on the structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted):
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Aromatic protons in the range of 6.5-7.5 ppm.
-
A singlet for the methoxy group protons around 3.8 ppm.
-
A singlet for the N-H proton.
-
Signals for the three methyl groups and the methylene proton in the aliphatic region (1.0-2.5 ppm).
¹³C NMR Spectroscopy (Predicted):
-
Aromatic carbon signals in the range of 100-150 ppm.
-
A signal for the methoxy carbon around 55 ppm.
-
Aliphatic carbon signals for the methyl and quaternary carbons.
FT-IR Spectroscopy (Predicted):
-
N-H stretching vibration in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations (aromatic and aliphatic) around 2850-3100 cm⁻¹.
-
C=C aromatic stretching vibrations around 1500-1600 cm⁻¹.
-
C-O stretching vibration for the methoxy group around 1000-1300 cm⁻¹.
Experimental Protocols
Synthesis of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline
The following protocol is based on a known procedure for the synthesis of this compound.[3]
Table 2: Reagents for Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| m-Anisidine | 123.15 | 26 mL (28.34 g) | 0.23 |
| 4-Methyl-3-penten-2-one | 98.14 | 27 mL (22.57 g) | 0.23 |
| Acetic Acid | 60.05 | 2.6 mL | - |
| Hydrobromic Acid (48%) | 80.91 | 50 mL | - |
| Sodium Hydroxide (10 N) | 40.00 | As needed | - |
| Chloroform | 119.38 | 150 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure:
-
To a stirred solution of acetic acid (2.6 mL), slowly add m-anisidine (26 mL, 0.23 mol).
-
To this mixture, slowly add 4-methyl-3-penten-2-one (27 mL, 0.23 mol).
-
Stir the reaction mixture at room temperature overnight.
-
Add concentrated hydrobromic acid (50 mL) and continue stirring for 1 hour.
-
Collect the resulting precipitate by filtration and wash with acetone.
-
Dissolve the solid in water (100 mL) and adjust the pH to 7 with 10 N aqueous sodium hydroxide.
-
Extract the aqueous phase with chloroform (3 x 50 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under vacuum to obtain the crude product.
-
Recrystallize the crude product from hexane to yield 7-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline as a pale yellow solid.[3]
Experimental Workflow:
Caption: Synthesis and purification workflow for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.
Biological Activities and Signaling Pathways
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline exhibits several noteworthy biological activities, making it a compound of interest for drug development.
Anti-inflammatory Activity
This compound is recognized for its anti-inflammatory properties.[1] While the specific mechanism for the 7-methoxy derivative is not fully elucidated, related dihydroquinoline compounds have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines.
NF-κB Signaling Pathway Inhibition:
The canonical NF-κB signaling pathway is a key target for anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or IL-1, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6][7][8][9] It is hypothesized that 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline may interfere with this cascade, potentially by inhibiting the IκB kinase (IKK) complex, thereby preventing NF-κB activation.
Caption: The proposed inhibitory effect on the canonical NF-κB signaling pathway.
Antioxidant Activity
Dihydroquinoline derivatives are known to possess antioxidant properties, acting as free radical scavengers.[1] The mechanism is believed to involve the donation of a hydrogen atom from the N-H group of the dihydroquinoline ring to a free radical, thereby neutralizing it and preventing oxidative damage to cells. The resulting dihydroquinoline radical is stabilized by resonance.
Antioxidant Workflow:
Caption: General mechanism of free radical scavenging by dihydroquinolines.
Other Biological Activities
-
Antimicrobial Activity: Studies have indicated that 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline exhibits antibacterial and antifungal properties.[1]
-
Anticancer Activity: Preliminary in vitro studies suggest potential antiproliferative effects on some cancer cell lines.[1]
-
Enzyme Inhibition: This compound has been shown to act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which are involved in drug metabolism.[1] This suggests a potential for drug-drug interactions.
Applications
The unique properties of 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline have led to its use and investigation in several fields:
-
Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for the development of new therapeutic agents.[1]
-
Fluorescent Dyes: It serves as a precursor in the synthesis of fluorescent dyes used in biological microscopy and nanoscopy.[1]
-
Materials Science: Its chemical structure is being explored for various applications in materials science.[1]
Conclusion
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline is a versatile heterocyclic compound with a range of interesting chemical and biological properties. Its anti-inflammatory and antioxidant activities, coupled with its potential in materials science and as a fluorescent dye precursor, make it a valuable subject for further research and development. This technical guide provides a foundational understanding of this compound for scientists and researchers in relevant fields. Further investigation is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic and technological potential.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Page loading... [guidechem.com]
- 3. 7-METHOXY-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE CAS#: 1810-74-8 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. spectrabase.com [spectrabase.com]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. cusabio.com [cusabio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
